molecular formula C14H22Cl2N2 B14653947 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride CAS No. 40431-55-8

1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride

Cat. No.: B14653947
CAS No.: 40431-55-8
M. Wt: 289.2 g/mol
InChI Key: BZIGHUMLVDZQIP-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of carbolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves several steps. One common method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include borane complexes, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride can be compared with other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . These compounds share a similar core structure but differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

40431-55-8

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

2,6,8-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c1-9-6-10(2)14-11(7-9)12-8-16(3)5-4-13(12)15-14;;/h6-7,12-13,15H,4-5,8H2,1-3H3;2*1H

InChI Key

BZIGHUMLVDZQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3CN(CCC3N2)C)C.Cl.Cl

Origin of Product

United States

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